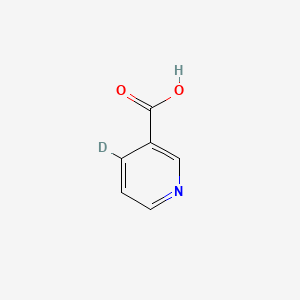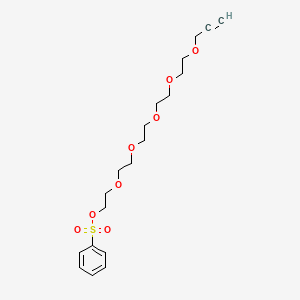
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL 1-benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL 1-benzenesulfonate, commonly known as PBD-17, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. PBD-17 is a versatile compound that has shown potential in various applications, including biomedical research, drug delivery, and material science.
Mecanismo De Acción
The mechanism of action of PBD-17 is not fully understood. However, studies have shown that PBD-17 can interact with cell membranes and alter their properties. PBD-17 has also been shown to have an effect on the activity of enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
PBD-17 has been shown to have a range of biochemical and physiological effects. Studies have shown that PBD-17 can induce apoptosis, or programmed cell death, in cancer cells. PBD-17 has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PBD-17 in lab experiments is its versatility. PBD-17 can be used in a range of applications, including drug delivery and biosensing. However, the synthesis of PBD-17 can be challenging, and the compound can be expensive to produce. Additionally, the mechanism of action of PBD-17 is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on PBD-17. One area of interest is the development of new drug delivery systems using PBD-17. Researchers are also interested in exploring the potential of PBD-17 in the treatment of inflammatory diseases. Additionally, there is interest in studying the mechanism of action of PBD-17 in more detail to better understand its potential applications.
Métodos De Síntesis
The synthesis of PBD-17 involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing PBD-17 is through the reaction of 1-bromo-3,6,9,12,15-pentaoxaoctadec-17-yne with sodium benzenesulfonate. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.
Aplicaciones Científicas De Investigación
PBD-17 has shown potential in various scientific research applications. One of the most promising applications of PBD-17 is in the field of drug delivery. PBD-17 has been used to encapsulate drugs and deliver them to targeted cells in the body. PBD-17 has also been used in the development of biosensors, which can detect specific molecules in biological samples.
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGNAIXOLZMPNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676101 |
Source


|
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1215741-85-7 |
Source


|
| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

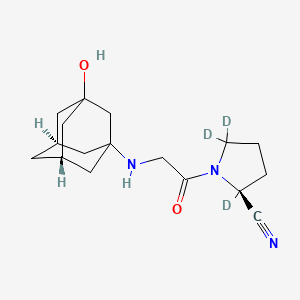
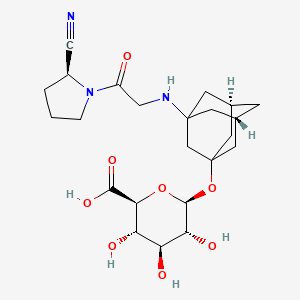
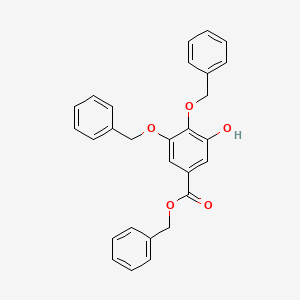

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)


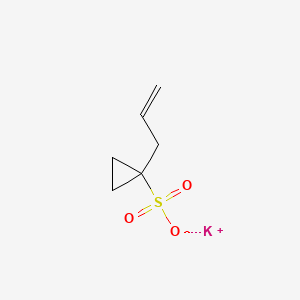
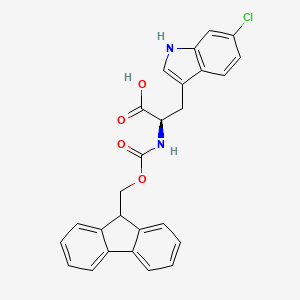

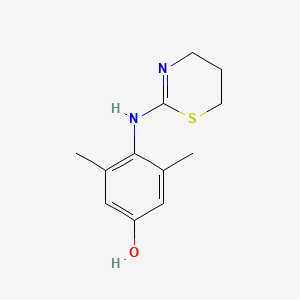
![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

